An In-depth Technical Guide on the Structure and Synthesis of (2-Aminopyridin-3-yl)methanol
An In-depth Technical Guide on the Structure and Synthesis of (2-Aminopyridin-3-yl)methanol
Abstract
(2-Aminopyridin-3-yl)methanol is a pivotal pyridine derivative, serving as a key intermediate in the synthesis of various pharmaceutical compounds, notably the antidepressant mirtazapine[1]. This document provides a comprehensive overview of its chemical structure, properties, and detailed synthetic methodologies. The synthesis section outlines prominent routes, including the reduction of nicotinic acid and nicotinate derivatives, offering detailed experimental protocols for reproducibility. Quantitative data is systematically tabulated for ease of reference, and a representative synthesis workflow is visualized. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Properties
(2-Aminopyridin-3-yl)methanol, also known as 2-amino-3-hydroxymethylpyridine, is a substituted pyridine carrying an amino group at the C2 position and a hydroxymethyl group at the C3 position.
IUPAC Name: (2-aminopyridin-3-yl)methanol[2] SMILES: Nc1ncccc1CO InChI Key: FEIACFYXEWBKHU-UHFFFAOYSA-N[2]
The structural and physical properties of (2-Aminopyridin-3-yl)methanol are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| CAS Number | 23612-57-9 | [1][2] |
| Appearance | Solid | |
| Melting Point | 67.5-68 °C | [1] |
Synthesis of (2-Aminopyridin-3-yl)methanol
The synthesis of (2-Aminopyridin-3-yl)methanol is primarily achieved through the reduction of a carbonyl functional group at the 3-position of a 2-aminopyridine precursor. The most common starting materials are 2-aminonicotinic acid and its esters.
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of (2-Aminopyridin-3-yl)methanol from a substituted 2-aminopyridine precursor.
Caption: Generalized workflow for the synthesis of (2-Aminopyridin-3-yl)methanol.
Synthesis via Reduction of 2-Aminonicotinic Acid
A high-yield method involves the reduction of 2-aminopyridine-3-carboxylic acid using sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Red-Al.[3]
Reaction Scheme: 2-Aminopyridine-3-carboxylic acid → (2-Aminopyridin-3-yl)methanol
Quantitative Data:
| Starting Material | Reducing Agent | Solvent | Yield | Reference |
|---|
| 2-Aminopyridine-3-carboxylic acid | Red-Al (70% in toluene) | Anhydrous Tetrahydrofuran (THF) | 85% |[3] |
Synthesis via Reduction of Ethyl 2-Aminonicotinate
Another common approach is the reduction of an ester derivative, ethyl 2-aminonicotinate, using sodium borohydride. This method involves a subsequent hydrolysis step.[1]
Reaction Scheme: Ethyl 2-aminonicotinate → (2-Aminopyridin-3-yl)methanol
Quantitative Data:
| Starting Material | Reducing Agent | Solvent | Yield | Reference |
|---|
| Ethyl 2-aminonicotinate | Sodium Borohydride | Tetrahydrofuran (THF) / Methanol | 75% |[1] |
Experimental Protocols
Protocol for Reduction of 2-Aminonicotinic Acid
This protocol is adapted from patent CN113880756A.[3]
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Preparation: Add 150 mL of anhydrous tetrahydrofuran to a 1 L three-necked flask under anhydrous and anaerobic conditions.
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Addition of Starting Material: With stirring, add 50 g of 2-aminopyridine-3-carboxylic acid to the flask.
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Controlling Temperature: Cool the mixture in an ice-salt bath to maintain a temperature below 10 °C.
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Addition of Reducing Agent: Slowly add 209 g of a 70% toluene solution of Red-Al dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice-salt bath and allow the mixture to warm to room temperature. Continue stirring for 16 hours.
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Quenching: After the reaction is complete, carefully add saturated ammonium chloride solution dropwise to quench the reaction.
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Workup and Isolation:
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Filter the resulting mixture.
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Wash the filter cake with tetrahydrofuran.
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Combine the mother liquor and the washings.
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Dry the combined organic phase with magnesium sulfate.
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Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the final product.
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Result: This procedure yields 38.2 g (85%) of (2-Aminopyridin-3-yl)methanol.[3]
Protocol for Reduction of Ethyl 2-Aminonicotinate
This protocol is based on the synthesis described by ChemicalBook, CAS 23612-57-9.[1]
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Preparation: To a three-necked flask, add 5 g (0.0302 mol) of ethyl 2-aminonicotinate and 80 mL of tetrahydrofuran.
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Addition of Reducing Agent: Slowly add 13 g (0.2416 mol) of sodium borohydride powder while stirring.
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Initial Reaction: Stir the reaction mixture at 65 °C for 15 minutes.
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Methanol Addition: Add 65 mL of methanol dropwise to the mixture.
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Reflux: Heat the reaction to reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (4:1).
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Concentration: Once the reaction is complete, perform vacuum concentration while the mixture is still hot.
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Hydrolysis: To the concentrated residue, add 40 mL of a mixture (the composition of which is not fully specified in the source, but is likely an aqueous or alcoholic solution) and 1 g of sodium hydroxide. Heat at 70-80 °C for 7-8 hours to facilitate hydrolysis.
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Workup and Isolation:
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After the hydrolysis is complete, separate the organic phase.
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Dry the organic phase with anhydrous sodium sulfate.
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Concentrate the dried organic phase to yield the product.
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Result: This procedure yields 2.7 g (75%) of (2-Aminopyridin-3-yl)methanol as a light yellow solid powder.[1]
